Norsufentanil-d3 is classified as a synthetic opioid analgesic. It is derived from the modification of the fentanyl structure, specifically through the removal of the N-propionyl group from sufentanil, leading to increased potency and altered metabolic pathways. The deuterated form, indicated by the "d3," signifies that three hydrogen atoms in the molecular structure have been replaced with deuterium, which aids in tracking and quantification during mass spectrometry analyses.
The synthesis of norsufentanil-d3 typically involves several steps, including:
Recent studies have reported utilizing a four-component Ugi reaction to create novel norsufentanil analogs, which may also include deuterated forms for specific research applications .
Norsufentanil-d3 has a complex molecular structure characterized by:
The presence of deuterium enhances the stability of the compound during analytical procedures, particularly in mass spectrometry where it aids in distinguishing between similar compounds.
Norsufentanil-d3 undergoes several chemical reactions typical of opioids:
Norsufentanil-d3 acts primarily as an agonist at the mu-opioid receptors in the central nervous system. Its mechanism involves:
This mechanism is crucial for understanding its pharmacological profile compared to non-deuterated forms.
Norsufentanil-d3 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and analytical chemistry.
Norsufentanil-d3 has significant applications in scientific research:
Norsufentanil-d3 is a deuterium-labeled analog of the opioid metabolite norsufentanil, specifically engineered with three deuterium atoms ([2H] or D) replacing protium ([1H]) atoms at the methoxy (-OCH3) group. This strategic isotopic substitution yields the molecular formula C16H21D3N2O2, corresponding to a molecular weight of 279.39 g/mol [2] [3] [6]. The compound carries the CAS registry number 1204688-16-3, uniquely identifying this isotopologue. The deuterium atoms are incorporated at the methoxy methyl group, transforming the -OCH3 moiety into -OCD3. This modification creates a distinct mass spectral signature while maintaining near-identical steric and electronic properties compared to the non-deuterated molecule. The isotopic purity of certified reference materials typically exceeds 99% deuterium incorporation, ensuring minimal protium contamination for precise analytical applications [6].
Table 1: Molecular Specifications of Norsufentanil-d3
Property | Specification |
---|---|
Molecular Formula | C₁₆H₂₁D₃N₂O₂ |
Molecular Weight | 279.39 g/mol |
CAS Number | 1204688-16-3 |
Isotopic Labeling Position | Methoxy group (-OCD₃) |
Isotopic Purity | ≥99% |
Norsufentanil-d3 maintains the core structural framework of its parent pharmaceutical compound, sufentanil, while exhibiting two critical modifications: N-dealkylation and isotopic labeling. Sufentanil features a N-phenethyl-4-(methoxycarbonyl)-4-phenylpiperidine structure with a thiophene-substituted propanamide group. Norsufentanil, the primary metabolite, results from oxidative N-dealkylation that cleaves the phenethyl group attached to the piperidine nitrogen, leaving a secondary amine [4]. This metabolic transformation significantly reduces opioid receptor affinity compared to sufentanil. The deuterated variant, norsufentanil-d3, specifically modifies the methoxycarbonyl methyl group (-COOCH3) through deuterium substitution (-COOCD3), preserving the spatial arrangement and electronic properties while introducing a mass differential detectable by mass spectrometry [2] [4].
The structural conservation in key pharmacophoric elements—specifically the protonated piperidine nitrogen, anilide linkage, and ester carbonyl—ensures that norsufentanil-d3 behaves similarly to native norsufentanil in chromatographic systems and chemical reactions. This allows its application as an internal standard in mass spectrometry-based quantification. Crucially, the deuterium labeling at the methoxy position rather than sites involved in receptor binding (e.g., the piperidine or anilide regions) minimizes alterations to chemical behavior while providing the necessary mass shift (+3 amu) for analytical discrimination [4].
Table 2: Structural Comparison with Related Compounds
Compound | Key Structural Features | Primary Analytical/Role Significance |
---|---|---|
Sufentanil | Intact phenethyl group on piperidine N; thiophene propanamide; methoxycarbonyl | Potent μ-opioid receptor agonist |
Norsufentanil | N-Dealkylated (secondary amine piperidine); thiophene propanamide; methoxycarbonyl | Primary metabolite of sufentanil |
Norsufentanil-d3 | Norsufentanil with -COOCD₃ group; identical core structure | Isotopic internal standard for metabolite quantification |
The strategic deuteration at the methoxy group minimally influences norsufentanil-d3's bulk physicochemical properties relative to its protiated counterpart. The compound exhibits a calculated logP (partition coefficient) of approximately 2.8, indicating moderate lipophilicity suitable for reversed-phase chromatographic separation [3]. This hydrophobicity arises from the aromatic phenyl ring, piperidine moiety, and ethyl ester group. While precise boiling point data remains experimentally uncharacterized due to thermal instability under standard conditions, its formulation as a solution in methyl acetate (stored at -20°C) suggests volatility concerns that necessitate low-temperature handling [3] [6].
Hydrogen bonding capacity constitutes a critical property governing chromatographic behavior. Norsufentanil-d3 retains two hydrogen bond acceptors (ester carbonyl oxygen and piperidine nitrogen) and one hydrogen bond donor (piperidine N-H). The deuterium atoms at the methoxy group do not participate in hydrogen bonding, preserving identical donor-acceptor profiles compared to norsufentanil. The compound’s polar surface area (PSA) of approximately 32 Ų reflects these interactions, influencing its retention in hydrophilic interaction chromatography. Isotopic substitution causes negligible differences in pKa or solubility relative to norsufentanil, though subtle chromatographic retention time differences (δRt ≈ 0.05–0.2 min) may occur in high-resolution systems due to the deuterium isotope effect [6].
Table 3: Key Physicochemical Parameters
Property | Value/Range | Analytical Implications |
---|---|---|
logP (octanol-water) | ~2.8 | Moderate retention in reversed-phase LC systems |
Hydrogen Bond Donors | 1 (piperidine N-H) | Governs interaction with silica-based stationary phases |
Hydrogen Bond Acceptors | 4 (ester O, carbonyl O, piperidine N) | Impacts chromatographic peak shape and retention |
Storage Conditions | -20°C in methyl acetate | Prevents degradation; maintains solution stability |
Spectroscopic characterization provides definitive identification of norsufentanil-d3, with distinct signatures arising from deuterium substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy:The 1H NMR spectrum (CDCl3) displays diagnostic changes due to deuterium labeling. The methoxy resonance at approximately δ 3.65 ppm (singlet, 3H) in norsufentanil is absent, replaced by a corresponding 2H signal detectable via 2H NMR. Key proton signals include: piperidine N-H proton (δ ~4.50 ppm, broad singlet), aromatic protons (δ 7.20–7.40 ppm, multiplet), and ethyl group protons (quartet at δ ~2.35 ppm for -CH2- and triplet at δ ~1.10 ppm for -CH3). The 13C NMR spectrum shows the methoxy carbon resonance shifted slightly upfield due to the isotopic mass effect (δ ~52.5 ppm vs. 52.8 ppm in unlabeled compound) and exhibits characteristic peak splitting (1:1:1 triplet) in coupled spectra from 2H-13C coupling (JCD ≈ 20 Hz) [6] [9].
Infrared (IR) Spectroscopy:The IR spectrum features strong absorption bands characteristic of the amide and ester functionalities. The carbonyl stretch of the anilide group appears near 1650 cm-1 (amide C=O), while the ester carbonyl absorbs at approximately 1730 cm-1. The C-D stretching vibrations from the -OCD3 group generate distinct, albeit weak, signals between 2050–2250 cm-1, a region typically silent in non-deuterated organic molecules. These peaks provide a definitive fingerprint for distinguishing norsufentanil-d3 from its protiated analog [9].
Mass Spectrometry:Electron Ionization Mass Spectrometry (EI-MS) yields the most definitive identification. The molecular ion ([M]+•) appears at m/z 279, representing a +3 Da shift relative to norsufentanil (m/z 276), directly confirming the presence of three deuterium atoms. Characteristic fragment ions include:
Table 4: Characteristic Spectroscopic Signatures
Technique | Key Signals/Assignments |
---|---|
1H NMR | δ 7.20–7.40 ppm (m, 5H, ArH); δ 4.50 ppm (br s, 1H, NH); δ 3.65 ppm (absent in -OCD₃); δ 2.35 ppm (q, 2H, -CH₂CH₃); δ 1.10 ppm (t, 3H, -CH₂CH₃) |
13C NMR | δ 173.5 (ester C=O); δ 172.0 (amide C=O); δ 135.0–128.0 (ArC); δ 52.5 (t, JCD ~20 Hz, -OCD₃) |
IR | 1730 cm⁻¹ (ester C=O); 1650 cm⁻¹ (amide C=O); 2050–2250 cm⁻¹ (C-D stretches) |
EI-MS | m/z 279 [M]+•; m/z 259 [M - HF]+; m/z 149; m/z 132; m/z 93 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2